molecular formula C18H31NO B4933589 N-butyl-4-(2-tert-butylphenoxy)butan-1-amine

N-butyl-4-(2-tert-butylphenoxy)butan-1-amine

Cat. No.: B4933589
M. Wt: 277.4 g/mol
InChI Key: UHLBLTJRFPQPCH-UHFFFAOYSA-N
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Description

N-butyl-4-(2-tert-butylphenoxy)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by a butyl group attached to a phenoxy group, which is further substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(2-tert-butylphenoxy)butan-1-amine typically involves the reaction of a butylamine derivative with a phenoxy compound. One common method is the alkylation of 4-(2-tert-butylphenoxy)butan-1-amine with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(2-tert-butylphenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The phenoxy group can be reduced to form phenol derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various alkyl or aryl-substituted amines.

Scientific Research Applications

N-butyl-4-(2-tert-butylphenoxy)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-4-(2-tert-butylphenoxy)butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine
  • N-butyl-4-(4-ethylphenoxy)butan-1-amine
  • N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine

Uniqueness

N-butyl-4-(2-tert-butylphenoxy)butan-1-amine is unique due to the specific positioning of the tert-butyl group on the phenoxy ring. This structural feature can influence its chemical reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-butyl-4-(2-tert-butylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO/c1-5-6-13-19-14-9-10-15-20-17-12-8-7-11-16(17)18(2,3)4/h7-8,11-12,19H,5-6,9-10,13-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLBLTJRFPQPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC=CC=C1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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